2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol) 2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694335
InChI: InChI=1S/C24H40N8O4/c33-15-11-30(12-16-34)22-20-19(26-24(28-22)32(13-17-35)14-18-36)21(29-7-3-1-4-8-29)27-23(25-20)31-9-5-2-6-10-31/h33-36H,1-18H2
SMILES: C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4
Molecular Formula: C24H40N8O4
Molecular Weight: 504.6 g/mol

2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)

CAS No.:

Cat. No.: VC13694335

Molecular Formula: C24H40N8O4

Molecular Weight: 504.6 g/mol

* For research use only. Not for human or veterinary use.

2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol) -

Specification

Molecular Formula C24H40N8O4
Molecular Weight 504.6 g/mol
IUPAC Name 2-[[2-[bis(2-hydroxyethyl)amino]-6,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C24H40N8O4/c33-15-11-30(12-16-34)22-20-19(26-24(28-22)32(13-17-35)14-18-36)21(29-7-3-1-4-8-29)27-23(25-20)31-9-5-2-6-10-31/h33-36H,1-18H2
Standard InChI Key LIJXYDMUDWRRNG-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4
Canonical SMILES C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4

Introduction

Chemical Structure and Structural Analogues

Core Architecture and Substituent Analysis

The compound’s central pyrimido[5,4-d]pyrimidine scaffold is a bicyclic heteroaromatic system featuring nitrogen atoms at positions 1, 3, 5, and 7 . At positions 6 and 8, piperidin-1-yl groups are appended, introducing conformational flexibility and basicity to the structure. The 2 and 4 positions are functionalized with bis(azanetriyl) linkages that branch into four ethanol-1-ol units, creating a symmetrical arrangement of hydroxyl-rich side chains. This design confers high polar surface area (PSA), influencing solubility and membrane permeability .

Comparative Analysis with Dipyridamole Analogues

Structurally, this compound shares homology with dipyridamole, a PDE inhibitor repurposed for pulmonary fibrosis therapy . Key distinctions lie in the substitution patterns: dipyridamole features diethanolamine chains at positions 2 and 6, whereas the subject compound employs bis(azanetriyl)-tethered ethanolols. Modifications to dipyridamole’s piperidine rings—replacing them with fluorinated heterocycles—have been shown to enhance metabolic stability without compromising PDE5 affinity . For instance, introducing 3-fluoropyrrolidin-1-yl groups increased hepatic half-life (T1/2) in rat liver microsomes (RLM) from 7 minutes to 67 minutes .

Table 1: Structural and Pharmacokinetic Comparison with Selected Analogues

CompoundR1 (Position 6/8)R2 (Position 2/4)PDE5 IC50 (nM)RLM T1/2 (min)
DipyridamolePiperidin-1-ylDiethanolamine2357
(S)-4h 3-FluoropyrrolidinDiethanolamine33267
Target CompoundPiperidin-1-ylBis(azanetriyl)-ethanolPendingPending

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis of pyrimidopyrimidine derivatives typically begins with pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol (1), which undergoes chlorination using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to yield perchlorinated intermediate 2 . Subsequent nucleophilic substitutions introduce amines at positions 6 and 8, followed by coupling with ethanolamine or other amines to install the bis(azanetriyl)-tetrakis(ethan-1-ol) side chains.

Representative Reaction Scheme

  • Chlorination:
    Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraolPCl5POCl3,120CPerchloropyrimido[5,4-d]pyrimidine\text{Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol} \xrightarrow[\text{PCl}_5]{\text{POCl}_3, 120^\circ \text{C}} \text{Perchloropyrimido[5,4-d]pyrimidine}

  • Amine Substitution:
    Intermediate 2+PiperidineTHF, rt6,8-Di(piperidin-1-yl) Intermediate\text{Intermediate 2} + \text{Piperidine} \xrightarrow[\text{THF, rt}]{} \text{6,8-Di(piperidin-1-yl) Intermediate}

  • Side-Chain Installation:
    Intermediate 3+Ethanolamine150CTarget Compound\text{Intermediate 3} + \text{Ethanolamine} \xrightarrow[\text{150}^\circ \text{C}]{} \text{Target Compound}

Yield Optimization and Challenges

Pharmacological Activity and Mechanism

Phosphodiesterase Inhibition

While direct data on the target compound’s PDE inhibitory activity remains unpublished, structural parallels to dipyridamole analogues permit reasoned extrapolation. Dipyridamole derivatives with fluorinated pyrrolidine substituents exhibit IC50 values of 64–332 nM against PDE5, correlating with their ability to stabilize interactions with hydrophobic pockets near Gln817 and Phe786 . Molecular docking predicts that the ethanolol chains in the target compound may form hydrogen bonds with Ser663 and Leu765, analogous to dipyridamole’s diethanolamine moieties .

Metabolic Stability

Structure-Activity Relationships (SAR)

Role of Heterocyclic Substituents

SAR studies on dipyridamole analogues reveal that lipophilic, fluorine-containing heterocycles at positions 6 and 8 enhance both PDE5 affinity and metabolic stability . For example:

  • Tetrahydrothiazole groups (compound 4g) yield IC50 = 64 nM but poor T1/2 = 5 minutes .

  • 3-Fluoropyrrolidin-1-yl groups ((S)-4h) balance activity (IC50 = 332 nM) with stability (T1/2 = 67 minutes) .

The target compound’s piperidine substituents may occupy analogous hydrophobic pockets, though their lack of fluorination could limit metabolic resilience.

Impact of Ethanolol Side Chains

Ethanolol chains increase PSA, potentially impairing blood-brain barrier penetration but enhancing aqueous solubility. In dipyridamole, replacing diethanolamine with smaller heterocycles (e.g., morpholine) reduced PDE5 inhibition by >50%, underscoring the importance of hydrogen-bonding capacity . The bis(azanetriyl)-tetrakis(ethan-1-ol) motif in the target compound likely amplifies these interactions, albeit at the cost of synthetic complexity.

Therapeutic Applications and Future Directions

Pulmonary Fibrosis

Dipyridamole’s efficacy in attenuating TGF-β-induced myofibroblast differentiation positions PDE inhibitors as antifibrotic agents . The target compound’s structural similarity suggests potential utility in idiopathic pulmonary fibrosis (IPF), though in vivo validation is requisite.

Cardiovascular Therapeutics

By elevating cyclic guanosine monophosphate (cGMP) levels via PDE5 inhibition, this compound could ameliorate endothelial dysfunction and pulmonary hypertension. Comparative studies with sildenafil (IC50 = 1.3 nM) are warranted to benchmark potency .

Oncology

Preliminary data on pyrimidopyrimidine derivatives indicate antitumor activity through kinase modulation . Functionalizing the core with targeting moieties (e.g., folate conjugates) may enhance tumor specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator